1-(4-Methoxybenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride
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Overview
Description
1-(4-Methoxybenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxybenzyl group attached to a tetrahydroquinoxaline core, which is further stabilized by two hydrochloride ions. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the following steps:
Formation of the Tetrahydroquinoxaline Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoxaline core. This can be achieved through the reaction of o-phenylenediamine with a suitable carbonyl compound under acidic conditions.
Introduction of the Methoxybenzyl Group: The next step involves the alkylation of the tetrahydroquinoxaline core with 4-methoxybenzyl chloride. This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the resulting compound with hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and potassium carbonate are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted tetrahydroquinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxybenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. Its ability to modulate specific molecular pathways is of significant interest.
Industry: Used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. Additionally, the compound’s ability to cross the blood-brain barrier makes it a potential candidate for the treatment of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzyl)-4-(trimethylsilyl)but-1-en-3-yn-1-yl-1H-indole
- 2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes
Uniqueness
1-(4-Methoxybenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride is unique due to its tetrahydroquinoxaline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H20Cl2N2O |
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Molecular Weight |
327.2 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-quinoxaline;dihydrochloride |
InChI |
InChI=1S/C16H18N2O.2ClH/c1-19-14-8-6-13(7-9-14)12-18-11-10-17-15-4-2-3-5-16(15)18;;/h2-9,17H,10-12H2,1H3;2*1H |
InChI Key |
UCARRKWHGQJLFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCNC3=CC=CC=C32.Cl.Cl |
Origin of Product |
United States |
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